3-(Trifluoromethyl)isoxazole-5-carboxamide
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Overview
Description
3-(Trifluoromethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave irradiation has also been used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets . The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)isoxazole-4-carboxamide
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- 3-(Trifluoromethyl)isoxazole-5-methylcarboxamide
Comparison: Compared to its analogs, 3-(Trifluoromethyl)isoxazole-5-carboxamide exhibits unique properties due to the presence of the carboxamide group at the 5-position. This substitution enhances its stability and biological activity, making it a more potent compound in various applications .
Properties
Molecular Formula |
C5H3F3N2O2 |
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Molecular Weight |
180.08 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(9)11)12-10-3/h1H,(H2,9,11) |
InChI Key |
ZKMVCXYCZPQRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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